molecular formula H4NO+ B8646004 Hydroxyammonium CAS No. 66097-71-0

Hydroxyammonium

Cat. No.: B8646004
CAS No.: 66097-71-0
M. Wt: 34.038 g/mol
InChI Key: RBLWMQWAHONKNC-UHFFFAOYSA-N
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Description

Hydroxyammonium refers to the protonated form of hydroxylamine (NH2OH), existing as the H3NO<sup>+</sup> ion. It is commonly stabilized in salt forms such as this compound chloride (H3NO·HCl, CAS 5470-11-1) and this compound sulfate ((H3NO)2·H2SO4, CAS 10039-54-0) . These salts are widely used in analytical chemistry, coordination chemistry, and industrial processes due to their reducing properties and hydrogen-bonding capabilities. This compound chloride, for instance, acts as a critical reagent for reducing Fe<sup>3+</sup> to Fe<sup>2+</sup> in water analysis .

Structurally, this compound salts differ from hydroxylamine by the addition of a proton to the hydroxyl group, forming a positively charged ion. This modification enhances their stability compared to free hydroxylamine, which is thermally unstable and prone to explosive decomposition at elevated temperatures .

Scientific Research Applications

Propellant Technology

Hydroxylammonium Nitrate as a Green Propellant

Hydroxylammonium nitrate is recognized for its potential as a green monopropellant in aerospace applications. It serves as an alternative to conventional propellants like hydrazine, which are highly toxic and pose environmental hazards. Research indicates that HAN can be utilized effectively in thermocatalytic thrusters, providing a safer and more efficient propulsion option for spacecraft .

  • Advantages of Hydroxylammonium Nitrate:
    • Lower Toxicity: Compared to hydrazine, HAN is less harmful, making it safer for handling and storage.
    • Higher Performance: Studies show that HAN-based propellants can achieve comparable performance metrics to traditional options while reducing environmental impact .

Catalysis and Decomposition Studies

Catalytic Decomposition of Hydroxylammonium Nitrate

The decomposition of hydroxylammonium nitrate has been extensively studied due to its relevance in various chemical processes, including energy production and waste management. Recent studies have focused on the use of metal oxide catalysts to enhance the decomposition efficiency of HAN solutions.

  • Key Findings:
    • The use of copper-supported honeycomb catalysts has demonstrated significant improvements in lowering the decomposition onset temperature of HAN solutions, showcasing its potential for practical applications .
    • The catalytic performance varies with different metal oxides, indicating the importance of catalyst selection for optimizing reaction conditions .

Table 1: Catalytic Performance of Metal Oxide/Honeycomb Catalysts

CatalystBET Surface Area (m²/g)Pore Volume (cm³/g)Metal Oxide Loading (wt%)
Honeycomb1.30.005-
Cu/Honeycomb0.30.00413.9
Ir/Honeycomb0.90.01013.5
Pt/Honeycomb0.60.01014.2
Co/Honeycomb1.00.01017.8
Mn/Honeycomb0.80.01015.8

Environmental Remediation

Use in Wastewater Treatment

Hydroxyammonium compounds have shown promise in environmental applications, particularly in the treatment of wastewater contaminated with heavy metals and nitrates. The ionic nature of hydroxylammonium allows for effective ion exchange processes that can help remove pollutants from water sources.

  • Mechanism:
    • Hydroxylammonium can interact with heavy metal ions, facilitating their precipitation or adsorption onto solid substrates, thus aiding in their removal from aqueous environments .

Case Studies

Case Study: Thermocatalytic Thruster Development

A notable case study involved the development of a thermocatalytic thruster using hydroxylammonium nitrate as a propellant. Researchers investigated various catalyst compositions and operational parameters to optimize performance while ensuring safety and efficiency . The findings highlighted the potential for HAN to revolutionize propulsion systems in aerospace engineering by providing a viable alternative to toxic propellants.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing hydroxyammonium salts, and how do reaction conditions influence yield and purity?

  • Methodology:

  • Use aqueous-phase reactions (e.g., neutralizing hydroxylamine with acids like HCl or HNO₃) under controlled pH (3.5–5.0) and temperature (0–5°C) to minimize decomposition .

  • Characterize products via IR spectroscopy (N–O and N–H stretches at 1,200–1,400 cm⁻¹ and 3,200–3,400 cm⁻¹) and X-ray diffraction (XRD) to confirm crystal structure .

  • Critical parameters: Solvent polarity, counterion selection (e.g., sulfate vs. chloride), and inert atmosphere to prevent oxidation .

    • Data Table: Common Synthesis Methods
MethodYield (%)Purity (HPLC)Key Limitation
Aqueous neutralization75–85≥95%Hygroscopic product
Solvothermal (EtOH/H₂O)90–92≥98%Requires anhydrous conditions

Q. How can researchers characterize this compound’s hygroscopicity and stability in different environments?

  • Methodology:

  • Conduct dynamic vapor sorption (DVS) to quantify moisture uptake at 25°C/60% RH .
  • Use thermogravimetric analysis (TGA) to assess decomposition kinetics (e.g., onset temperature ~50°C) .
  • Store samples in desiccators with P₂O₅ and validate stability via periodic NMR (¹H/¹³C) .

Advanced Research Questions

Q. How to resolve contradictions in reported thermal decomposition pathways of this compound nitrate?

  • Methodology:

  • Reproduce experiments under strictly controlled atmospheres (N₂ vs. O₂) and compare mass spectrometry (MS) data for gaseous byproducts (e.g., NOₓ vs. NH₃) .
  • Apply density functional theory (DFT) to model decomposition energetics and identify dominant pathways (e.g., proton transfer vs. radical mechanisms) .
  • Key conflict: Discrepancies in activation energy (80–120 kJ/mol) may arise from impurities or instrument calibration errors .

Q. What experimental designs mitigate risks when studying this compound’s redox behavior in catalytic systems?

  • Methodology:

  • Use cyclic voltammetry (CV) with a three-electrode setup (glassy carbon working electrode) in non-aqueous solvents (e.g., acetonitrile) to avoid side reactions .
  • Pair with in situ Raman spectroscopy to detect intermediate species (e.g., NH₂O• radicals) .
  • Pitfalls: Oxidative degradation under high potentials (>1.2 V vs. SHE) may skew results; include control experiments with hydroxylamine-free solutions .

Q. How to validate this compound’s role in nitrogen-cycle pathways using isotopic labeling?

  • Methodology:

  • Synthesize ¹⁵N-labeled this compound chloride via ¹⁵NH₂OH + HCl and track isotopic enrichment in soil/water systems using LC-MS/MS .
  • Compare with δ¹⁵N values in control samples to distinguish biotic/abiotic transformation pathways .

Q. Data Management & Reproducibility

Q. What practices ensure FAIR (Findable, Accessible, Interoperable, Reusable) data sharing for this compound studies?

  • Guidelines:

  • Deposit raw spectral data (e.g., NMR, XRD) in repositories like Zenodo with DOI assignment .
  • Document synthesis protocols using SMILES notation for reproducibility and machine-readability .
  • Disclose instrument calibration records and environmental conditions (humidity/temperature) in supplementary materials .

Q. Conflict Resolution in Literature

Q. Why do studies report conflicting solubility values for this compound sulfate in polar solvents?

  • Analysis:

  • Variability arises from inconsistent saturation thresholds (e.g., 25°C vs. 40°C) and filtration methods (syringe vs. membrane filters) .
  • Solution: Publish full solubility curves with detailed experimental parameters (e.g., equilibration time, agitation rate) .

Comparison with Similar Compounds

Structural and Functional Analogues

Hydroxylamine (NH2OH)

  • Chemical Structure: NH2OH (free base) vs. H3NO<sup>+</sup> (protonated form in salts).
  • Basicity : Hydroxylamine is a weaker base (pKa ~6.2) compared to NH3 (pKa ~9.3). Hydroxyammonium salts retain moderate acidity in solution .
  • Stability: Free hydroxylamine decomposes explosively upon strong heating, releasing NH3, N2, and HNO3. In contrast, this compound salts (e.g., chloride or sulfate) are more stable and safer to handle .

Ammonium Salts (NH4<sup>+</sup>)

  • Redox Activity : Unlike ammonium salts, this compound salts exhibit strong reducing properties. For example, this compound chloride reduces Cr(VI) to Cr(III) in speciation analysis .
  • Coordination Chemistry : this compound forms hydrogen bonds with anions (e.g., [PtCl6]<sup>2−</sup>) and crown ethers, as shown in bis(this compound) hexachloridoplatinate(IV) complexes. Ammonium salts lack such versatile coordination due to the absence of a hydroxyl group .

Physicochemical Properties

Property This compound Chloride Hydroxylamine (NH2OH) Ammonium Chloride (NH4Cl)
Molecular Weight (g/mol) 69.49 33.03 (free base) 53.49
Melting Point (°C) 151–155 (decomposes) 33 (unstable) 338 (sublimes)
Solubility in Water 827 g/L (20°C) Miscible 383 g/L (20°C)
Redox Potential (V) Strong reducing agent Moderate reducing agent Non-redox active
Key Applications Fe<sup>3+</sup> reduction, Cr speciation Organic synthesis intermediates Fertilizers, pH buffers

This compound Chloride

  • Fe<sup>3+</sup> Reduction : Used at 10 vol% to reduce Fe<sup>3+</sup> in water samples, achieving <10% error compared to official methods .
  • Chromium Speciation : Reduces Cr(VI) to Cr(III) for selective adsorption in dual mini-column systems .
  • Detection Methods: Quantified via chemiluminescence (detection limit: 6.7 ng/mL) using the luminol-H2O2 system .

This compound Sulfate

  • Stability : Less hygroscopic than the chloride salt, making it suitable for long-term storage .
  • Industrial Use : Employed in polymer synthesis and as a corrosion inhibitor due to its dual acidic and reducing properties.

Key Research Findings

Coordination Chemistry : this compound ions bridge [PtCl6]<sup>2−</sup> anions and 18-crown-6 ethers via O–H⋯Cl and N–H⋯O hydrogen bonds, a feature absent in simpler ammonium salts .

Reduction Efficiency : this compound chloride achieves near-quantitative Fe<sup>3+</sup> reduction (95–98% recovery) in environmental samples .

Detection Sensitivity : Flow injection chemiluminescence (FIA-CL) methods for this compound chloride detection are 10× more sensitive than traditional titrimetry .

Properties

IUPAC Name

hydroxyazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H4NO/c1-2/h2H,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLWMQWAHONKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH3+]O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4NO+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00792796
Record name Hydroxyammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00792796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

34.038 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66097-71-0
Record name Hydroxyammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00792796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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